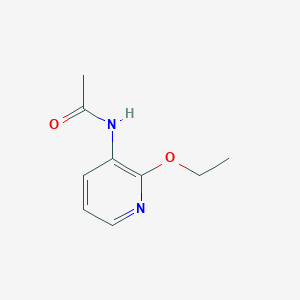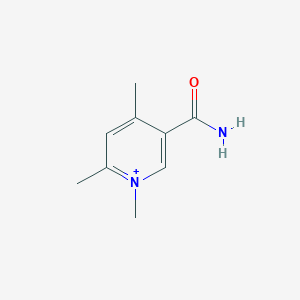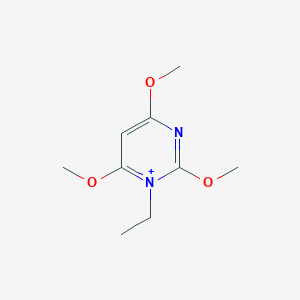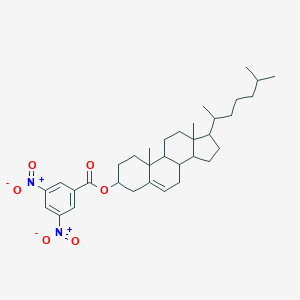![molecular formula C22H23F3N2O5 B514743 ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE](/img/structure/B514743.png)
ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound that features multiple functional groups, including anilino, ethoxybenzoyl, and trifluoropropanoate moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-acetylaniline and 2-ethoxybenzoic acid. These intermediates are then subjected to condensation reactions, esterification, and amide formation under controlled conditions to yield the final product. Common reagents used in these reactions include acetic anhydride, ethyl chloroformate, and trifluoroacetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve specific solvents, temperatures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.
類似化合物との比較
Similar Compounds
Similar compounds to ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE include other trifluoropropanoate derivatives and compounds with anilino or ethoxybenzoyl groups.
Uniqueness
What sets this compound apart is its combination of functional groups, which may confer unique chemical and biological properties. Its trifluoropropanoate moiety, in particular, can enhance its stability and reactivity compared to other similar compounds.
特性
分子式 |
C22H23F3N2O5 |
|---|---|
分子量 |
452.4g/mol |
IUPAC名 |
ethyl 2-(4-acetylanilino)-2-[(2-ethoxybenzoyl)amino]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C22H23F3N2O5/c1-4-31-18-9-7-6-8-17(18)19(29)27-21(22(23,24)25,20(30)32-5-2)26-16-12-10-15(11-13-16)14(3)28/h6-13,26H,4-5H2,1-3H3,(H,27,29) |
InChIキー |
GDKCEFKYECQZFT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC(C(=O)OCC)(C(F)(F)F)NC2=CC=C(C=C2)C(=O)C |
正規SMILES |
CCOC1=CC=CC=C1C(=O)NC(C(=O)OCC)(C(F)(F)F)NC2=CC=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B514668.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B514684.png)






![2-[4-(3,3-Diphenyl-2-propenyl)-1-piperazinyl]pyrimidine](/img/structure/B514722.png)
![Bis[bis(2-chlorophenyl)methyl] ether](/img/structure/B514724.png)

![(4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B514726.png)
